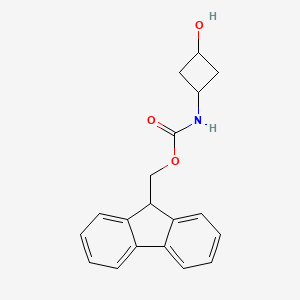
(9H-Fluoren-9-yl)methyl (3-hydroxycyclobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group attached to a cyclobutyl carbamate, which imparts distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the cyclobutyl carbamate. The fluorenylmethyl group can be synthesized through Friedel-Crafts alkylation, while the cyclobutyl carbamate is prepared via cyclization reactions. The final step involves coupling these two intermediates under specific reaction conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
科学的研究の応用
(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate has been studied for its applications in several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific pathways in disease models.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorenyl group can intercalate with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with active site residues, modulating the activity of the target protein. This dual interaction mechanism allows the compound to influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclopentyl]carbamate
- (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclohexyl]carbamate
- (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycycloheptyl]carbamate
Uniqueness
Compared to these similar compounds, (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate is unique due to its smaller ring size, which imparts different steric and electronic properties. This can lead to distinct reactivity and interaction profiles, making it a valuable compound for specific applications where these unique properties are advantageous.
特性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-(3-hydroxycyclobutyl)carbamate |
InChI |
InChI=1S/C19H19NO3/c21-13-9-12(10-13)20-19(22)23-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18,21H,9-11H2,(H,20,22) |
InChIキー |
VHSVPLWCEUMRPQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



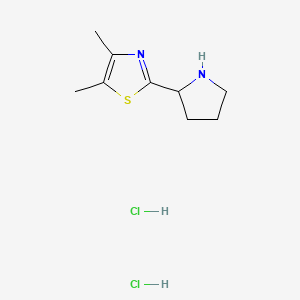

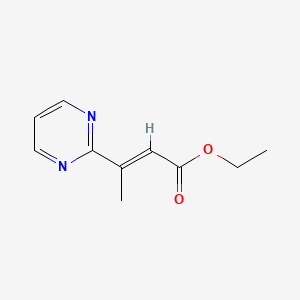
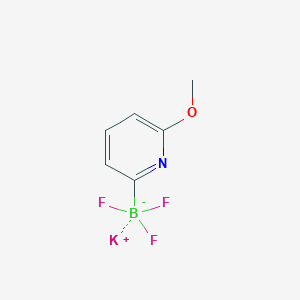
![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)


![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
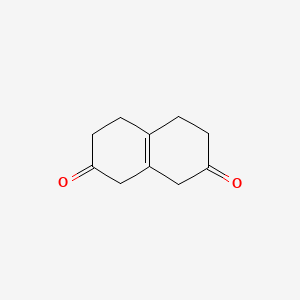


![Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13461282.png)
![rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B13461295.png)
